1-Methyl-3-(2-propyl)-2-ethynylcyclopentene 1-Methyl-3-(2-propyl)-2-ethynylcyclopentene
Brand Name: Vulcanchem
CAS No.: 126133-05-9
VCID: VC21253706
InChI: InChI=1S/C11H16/c1-5-10-9(4)6-7-11(10)8(2)3/h1,8,11H,6-7H2,2-4H3
SMILES: CC1=C(C(CC1)C(C)C)C#C
Molecular Formula: C11H16
Molecular Weight: 148.24 g/mol

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene

CAS No.: 126133-05-9

Cat. No.: VC21253706

Molecular Formula: C11H16

Molecular Weight: 148.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene - 126133-05-9

Specification

CAS No. 126133-05-9
Molecular Formula C11H16
Molecular Weight 148.24 g/mol
IUPAC Name 2-ethynyl-1-methyl-3-propan-2-ylcyclopentene
Standard InChI InChI=1S/C11H16/c1-5-10-9(4)6-7-11(10)8(2)3/h1,8,11H,6-7H2,2-4H3
Standard InChI Key QLOGBSKTMBHIFH-UHFFFAOYSA-N
SMILES CC1=C(C(CC1)C(C)C)C#C
Canonical SMILES CC1=C(C(CC1)C(C)C)C#C

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene represents a specialized cyclic alkene with an ethynyl functional group. The compound consists of a five-membered cyclopentene ring with three key substituents: a methyl group at position 1, an ethynyl (acetylene) group at position 2, and a propan-2-yl (isopropyl) group at position 3. These functional groups create a molecule with both unsaturated alkene character from the cyclopentene ring and alkyne reactivity from the ethynyl group.

The carbon-carbon triple bond of the ethynyl group provides a site for potential addition reactions, making this compound potentially useful in various synthetic applications. The precise arrangement of substituents around the cyclopentene ring contributes to the compound's three-dimensional structure and influences its chemical behavior and reactivity patterns .

The structural formula reveals a relatively compact molecule with the formula C₁₁H₁₆, containing eleven carbon atoms organized in both cyclic and acyclic arrangements. The combination of the rigid cyclopentene ring with the linear ethynyl group creates a unique spatial configuration that likely influences the compound's physical properties and chemical reactivity.

Chemical Identifiers and Basic Properties

The compound is precisely characterized through various chemical identifiers that allow for unambiguous identification in chemical databases and literature. Table 1 presents the key chemical identifiers and basic properties of 1-Methyl-3-(2-propyl)-2-ethynylcyclopentene.

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
IUPAC Name2-ethynyl-1-methyl-3-propan-2-ylcyclopentene
CAS Registry Number126133-05-9
Molecular FormulaC₁₁H₁₆
Molecular Weight148.24 g/mol
Standard InChIInChI=1S/C11H16/c1-5-10-9(4)6-7-11(10)8(2)3/h1,8,11H,6-7H2,2-4H3
Standard InChIKeyQLOGBSKTMBHIFH-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(CC1)C(C)C)C#C
PubChem Compound ID14565314

Structural Representations and Nomenclature

The nomenclature of 1-Methyl-3-(2-propyl)-2-ethynylcyclopentene follows the IUPAC system for naming organic compounds. The preferred IUPAC name is 2-ethynyl-1-methyl-3-propan-2-ylcyclopentene, which describes the cyclopentene backbone with its three substituents in their respective positions . The compound is also known by alternative names in chemical literature and databases.

Synonyms and Alternative Names

Several alternative names exist for this compound in chemical databases and literature:

  • Cyclopentene, 2-ethynyl-1-methyl-3-(1-methylethyl)- (9CI)

  • 2-ethynyl-1-methyl-3-propan-2-ylcyclopentene

  • 1-Methyl-3-(2-propyl)-2-ethynylcyclopentene

The 9CI designation in the first synonym refers to the ninth collective index of Chemical Abstracts, indicating that this naming convention was established under those indexing rules.

Structural Representation Systems

The compound's structure can be represented using various chemical notation systems, each providing different levels of information about the molecular structure:

  • SMILES Notation: CC1=C(C(CC1)C(C)C)C#C - This linear notation represents the atoms and bonds in a way that can be processed by chemical software for visualization and analysis.

  • InChI: InChI=1S/C11H16/c1-5-10-9(4)6-7-11(10)8(2)3/h1,8,11H,6-7H2,2-4H3 - The International Chemical Identifier provides a standardized way to encode the molecular information.

  • 2D and 3D Structural Representations: These visual representations show the spatial arrangement of atoms in the molecule, which is important for understanding its physical properties and reactivity .

The compound's structure features a cyclopentene ring with a carbon-carbon double bond between positions 1 and 2. Position 1 contains a methyl substituent, position 2 an ethynyl group, and position 3 a propan-2-yl (isopropyl) group. This arrangement creates a molecule with multiple potential reactive sites .

Research Context and Applications

1-Methyl-3-(2-propyl)-2-ethynylcyclopentene is classified primarily as a research chemical, with its applications centered in laboratory investigations and synthetic organic chemistry.

Related Chemistry

Patent literature describes the use of terminal alkynes in 1,3-dipolar cycloaddition reactions for the synthesis of triazole derivatives. These reactions typically employ copper catalysts and proceed under mild conditions with high yields .

The reactivity of terminal alkynes with azides is highlighted in the literature, mentioning that "amines, alcohols, ester derivatives of alkynes gave very good yields in short reaction times" and "aliphatic acetylenes have given the desired product with a very good yield but with longer reaction time" . This suggests that 1-Methyl-3-(2-propyl)-2-ethynylcyclopentene, as an aliphatic acetylene, could potentially participate in such reactions with good yields.

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